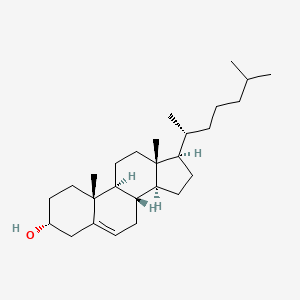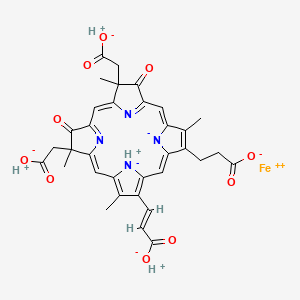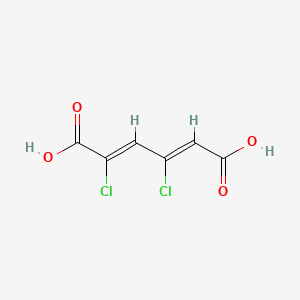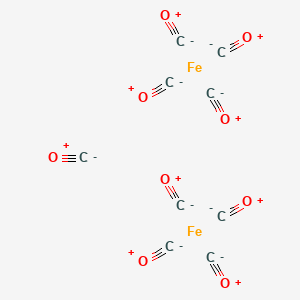
エピコレステロール
概要
説明
Epicholesterol is a sterol compound that is structurally similar to cholesterol, but with a different orientation of the hydroxyl group. It is the 3β-epimer of cholesterol, meaning that the hydroxyl group at the third carbon is in the opposite configuration compared to cholesterol. This slight structural difference results in distinct biochemical properties and interactions within biological systems.
科学的研究の応用
Epicholesterol has several applications in scientific research:
Chemistry: Used as a model compound to study sterol interactions and membrane dynamics.
Biology: Investigated for its role in modulating membrane fluidity and protein function.
Medicine: Explored for its potential effects on cholesterol metabolism and related diseases.
Industry: Utilized in the development of cholesterol-based liquid crystals and gelators.
作用機序
Target of Action
Epicholesterol, an unnatural epimeric form of cholesterol, differs from cholesterol only in the stereochemistry of the C-3 position . It has been found to interact with the cell membrane, specifically with ergosterol-containing membranes . Ergosterol is a sterol found in cell membranes of fungi and protozoa, playing roles similar to cholesterol in animals .
Mode of Action
Epicholesterol’s mode of action is believed to be similar to that of cholesterol, given their structural similarities . Cholesterol has been shown to interact directly with several types of ion channels (nAChR, Kir, BK, TRPV), regulating them through specific sterol-protein interactions . Due to the difference in the orientation of the hydroxyl group, it is unlikely that a protein binding site for cholesterol would also bind epicholesterol .
Biochemical Pathways
Cholesterol plays a key role in maintaining membrane fluidity, thickness, and compartmentalization of lipid domains that constitute scaffolds for multiple signaling platforms . It is also involved in the regulation of ion channels .
Pharmacokinetics
Cholesterol is synthesized de novo in cells and can also be imported via lipoprotein uptake . It is trafficked between organelles via vesicular transport or non-vesicular transport mechanisms involving membrane contact sites .
Result of Action
It is known that cholesterol, to which epicholesterol is structurally similar, can affect the function of various proteins, including g-protein coupled receptors (gpcr) and ion channels . It can also influence membrane trafficking and membrane fusion (SNARE) proteins .
Action Environment
The action of epicholesterol, like that of cholesterol, can be influenced by various environmental factors. For instance, the presence of other lipids in the membrane, the temperature, and the pH can all affect the interaction of epicholesterol with its targets . .
生化学分析
Biochemical Properties
Epicholesterol plays a role in modulating membrane properties and protein functions. It interacts with various enzymes, proteins, and other biomolecules. For instance, epicholesterol can replace cholesterol in the cell membrane, affecting membrane fluidity and organization . It interacts with membrane proteins, including ion channels and receptors, altering their function. The hydroxyl group of epicholesterol protrudes differently compared to cholesterol, leading to variations in binding affinity and specificity with these proteins .
Cellular Effects
Epicholesterol influences various cellular processes, including membrane dynamics, cell signaling, and gene expression. It has been shown to alter the organization of lipid rafts, which are cholesterol-rich microdomains in the cell membrane that play a crucial role in signal transduction . By modifying the composition of these rafts, epicholesterol can impact cell signaling pathways and downstream effects on gene expression and cellular metabolism. Additionally, epicholesterol affects the permeability and fluidity of the cell membrane, influencing the transport of ions and molecules across the membrane .
Molecular Mechanism
At the molecular level, epicholesterol exerts its effects through specific interactions with membrane proteins and lipids. The unique orientation of its hydroxyl group allows it to bind differently to cholesterol-binding motifs in proteins, such as the cholesterol recognition amino acid consensus (CRAC) and the cholesterol recognition/interaction amino acid consensus (CARC) motifs . These interactions can lead to changes in protein conformation and activity, affecting processes such as ion channel function and membrane fusion . Epicholesterol can also modulate enzyme activity by altering the lipid environment in which these enzymes operate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epicholesterol can change over time due to its stability and degradation. Studies have shown that epicholesterol can be efficiently incorporated into cell membranes, replacing native cholesterol . Over time, the presence of epicholesterol can lead to alterations in membrane properties and protein functions. Long-term studies have indicated that epicholesterol can affect cellular functions such as proliferation and differentiation, although these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of epicholesterol in animal models vary with dosage. At low doses, epicholesterol can mimic some of the beneficial effects of cholesterol, such as maintaining membrane integrity and supporting cell signaling . At higher doses, epicholesterol can lead to adverse effects, including toxicity and disruption of cellular functions . Threshold effects have been observed, where a certain concentration of epicholesterol is required to elicit significant changes in cellular and physiological processes .
Metabolic Pathways
Epicholesterol is involved in metabolic pathways similar to those of cholesterol. It can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation and degradation of sterols . The presence of epicholesterol can affect metabolic flux and the levels of metabolites in these pathways. For example, epicholesterol can influence the synthesis and degradation of other sterols and lipids, impacting overall lipid homeostasis .
Transport and Distribution
Within cells and tissues, epicholesterol is transported and distributed similarly to cholesterol. It can be incorporated into lipoproteins and transported through the bloodstream to various tissues . Epicholesterol interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Its distribution within cells can affect its localization and accumulation, influencing cellular functions and processes .
Subcellular Localization
Epicholesterol is primarily localized in the cell membrane, where it integrates into lipid bilayers and affects membrane properties . It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may influence the synthesis and trafficking of lipids and proteins . The specific localization of epicholesterol within these compartments can affect its activity and function, including its interactions with other biomolecules and its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: Epicholesterol can be synthesized from cholesterol through a series of chemical reactions. One common method involves the inversion of the hydroxyl group at the third carbon. This can be achieved by converting cholesterol to cholesteryl acetate, followed by hydrolysis to yield epicholesterol . The reaction conditions typically involve the use of methanesulfonyl chloride and cesium carbonate in a solvent such as tetrahydrofuran-methanol .
Industrial Production Methods: While there is limited information on the large-scale industrial production of epicholesterol, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques. The use of high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common in the purification process .
化学反応の分析
Types of Reactions: Epicholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the sterol ring structure.
Common Reagents and Conditions:
Oxidation: Epicholesterol can be oxidized using reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epicholest-4-en-3-one, while reduction can produce epicholestanol .
類似化合物との比較
Cholesterol: The most closely related compound, differing only in the orientation of the hydroxyl group.
Ent-cholesterol: The enantiomer of cholesterol, with a mirror-image configuration.
Desmosterol: A precursor in the biosynthesis of cholesterol, lacking one double bond compared to cholesterol.
Uniqueness: Epicholesterol’s unique orientation of the hydroxyl group results in distinct biochemical properties. It has a reduced ability to order lipid bilayers compared to cholesterol and exhibits different effects on membrane fluidity and protein function .
特性
IUPAC Name |
(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-VEIPTCAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415281 | |
| Record name | Cholest-5-en-3alpha-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474-77-1 | |
| Record name | Epicholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3alpha-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP3S3KD84I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(1S,4aS,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol](/img/structure/B1239546.png)

![[(2r,3s,4r,5r)-5-[4-Aminocarbonyl-5-[(E)-[[(2r,3r,4s,5r)-3,4-Bis(Oxidanyl)-5-(Phosphonooxymethyl)oxolan-2-Yl]amino]methylideneamino]imidazol-1-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1239550.png)



![3-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B1239559.png)

![methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)
![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)



